molecular formula C12H14ClNO2 B5619959 N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide

N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide

Cat. No. B5619959
M. Wt: 239.70 g/mol
InChI Key: IOWZEZBIDPWUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-methyl-4-phenyl-3-butenamide, involves several steps, including the reaction of methyl-phenyl-propenyl chloride with cuprous cyanide, followed by hydrochloric acid treatment to yield the desired butenamide structure (Valcavi, 1974). Although not directly related to N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide, this synthesis route provides insight into possible methodologies for synthesizing similar compounds.

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and theoretical calculations. For instance, the structure of related compounds has been characterized using X-ray diffraction, IR-NMR spectroscopy, and density functional theory (DFT) calculations, providing detailed insights into bond lengths, angles, and molecular geometry (Inkaya et al., 2012). Such studies are crucial for understanding the spatial arrangement of atoms in N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide and predicting its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide can be inferred from studies on similar compounds. For example, research on related butenamide derivatives has explored their potential as lipoxygenase inhibitors, highlighting the biological activities associated with this class of compounds (Aziz‐ur‐Rehman et al., 2016). These findings suggest that N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide may also engage in specific chemical interactions leading to notable biological effects.

Physical Properties Analysis

The physical properties of chemical compounds like N-(3-chloro-4-methoxyphenyl)-3-methyl-2-butenamide, including solubility, melting point, and crystalline structure, are key to understanding their behavior in different environments. The crystal structure of related compounds provides insights into their stability and intermolecular interactions, which are essential for designing applications and storage conditions (Unver et al., 2009).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the compound's reactivity, stability under various conditions, and interactions with other molecules. Studies on related compounds reveal intricate details about their electrophilic and nucleophilic sites, facilitating reactions with a wide range of reagents and leading to diverse chemical transformations (Kharas et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(2)6-12(15)14-9-4-5-11(16-3)10(13)7-9/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWZEZBIDPWUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC(=C(C=C1)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-3-methylbut-2-enamide

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